molecular formula C22H20N2O5 B11136247 (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B11136247
M. Wt: 392.4 g/mol
InChI Key: TVDJKDSTBJAALB-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, substituted with diverse functional groups, including an ethylphenyl group, a hydroxy-methylidene-furan group, and a methyl-oxazolyl group. These substitutions confer unique chemical properties and reactivity, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Introduction of the Ethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to a phenyl ring.

    Attachment of the Hydroxy-Methylidene-Furan Group: This step may involve a condensation reaction between a furan derivative and an aldehyde or ketone.

    Incorporation of the Methyl-Oxazolyl Group: This can be achieved through a cyclization reaction involving an appropriate oxazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the furan moiety can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups.

    Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural complexity and functional diversity might confer unique pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(4-methylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-thiazol-3-yl)pyrrolidine-2,3-dione: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The unique combination of functional groups in (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione confers distinct chemical properties and reactivity

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H20N2O5/c1-4-14-6-8-15(9-7-14)19-18(20(25)16-10-5-12(2)28-16)21(26)22(27)24(19)17-11-13(3)29-23-17/h5-11,19,26H,4H2,1-3H3

InChI Key

TVDJKDSTBJAALB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

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